2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
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Description
2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C20H23ClFN5O and its molecular weight is 403.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.1575162 g/mol and the complexity rating of the compound is 541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It’s known that piperazine derivatives, which are part of this compound’s structure, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Mode of Action
Piperazine derivatives, which are part of this compound’s structure, act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Biochemical Pathways
It’s known that benzisothiazole derivatives, which are part of this compound’s structure, exhibit various biological activities as oxidosqualene cyclase inhibitors .
Pharmacokinetics
The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
Some of the synthesized compounds were screened for their antibacterial activity, and three of them were found to be active .
Action Environment
It’s known that the compound’s structure was characterized by ir, 1 h nmr, 13 c nmr, and mass spectral technique .
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClFN5O/c1-14-13-17(25-7-2-3-8-25)24-20(23-14)27-11-9-26(10-12-27)19(28)18-15(21)5-4-6-16(18)22/h4-6,13H,2-3,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOCLBFBUXPXBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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